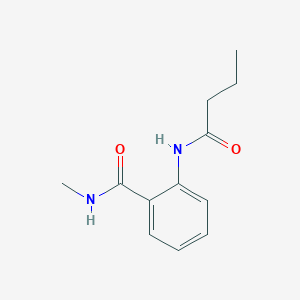

2-(butyrylamino)-N-methylbenzamide

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27g/mol |

IUPAC Name |

2-(butanoylamino)-N-methylbenzamide |

InChI |

InChI=1S/C12H16N2O2/c1-3-6-11(15)14-10-8-5-4-7-9(10)12(16)13-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,16)(H,14,15) |

InChI Key |

UQLJZWYDGJWTDA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)NC |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(butyrylamino)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of 2-(butyrylamino)-N-methylbenzamide, a specialized benzamide derivative. As this compound is not extensively cataloged in common chemical databases, this document serves as a foundational resource, detailing its core identifiers, a proposed synthetic pathway, and an exploration of its potential physicochemical properties and biological activities based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of novel N-acyl-2-aminobenzamides.

Introduction and Chemical Identity

2-(butyrylamino)-N-methylbenzamide belongs to the class of N-acyl-2-aminobenzamides, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure features a benzamide scaffold with a butyrylamino (also known as butanamido) group at the 2-position of the benzene ring and a methyl group attached to the amide nitrogen. The presence of both hydrogen bond donors and acceptors in close proximity suggests the potential for interesting intramolecular interactions and specific binding to biological targets.

| Identifier | Value | Source |

| IUPAC Name | 2-(butyrylamino)-N-methylbenzamide | Predicted |

| Synonyms | 2-(butanamido)-N-methylbenzamide | Predicted |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated |

| Molecular Weight | 220.27 g/mol | Calculated |

| Canonical SMILES | CCCC(=O)NC1=CC=CC=C1C(=O)NC | Predicted |

| InChI Key | (Predicted) | Not Available |

| CAS Number | Not Assigned | - |

Proposed Synthesis and Experimental Protocol

The synthesis of 2-(butyrylamino)-N-methylbenzamide can be logically approached through a two-step process starting from the readily available 2-aminobenzoic acid (anthranilic acid). This proposed pathway leverages well-established amidation reactions common in organic synthesis.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(butyrylamino)-N-methylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-N-methylbenzamide (Intermediate)

This initial step involves the conversion of the carboxylic acid group of 2-aminobenzoic acid into a methylamide. A common and effective method is the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with methylamine.

-

Materials: 2-Aminobenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), methylamine solution (e.g., 40% in water or 2M in THF), sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Suspend 2-aminobenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool again to 0 °C.

-

In a separate flask, prepare a solution of methylamine (2.5 equivalents) in DCM.

-

Slowly add the methylamine solution to the acid chloride solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-N-methylbenzamide.

-

Purify the product by column chromatography or recrystallization. The successful synthesis of this intermediate can be confirmed by its known CAS number, 4141-08-6.[1]

-

Step 2: Synthesis of 2-(butyrylamino)-N-methylbenzamide (Final Product)

The final step is the acylation of the amino group of 2-amino-N-methylbenzamide with butyryl chloride.

-

Materials: 2-Amino-N-methylbenzamide, butyryl chloride, triethylamine (TEA) or pyridine, anhydrous DCM.

-

Procedure:

-

Dissolve 2-amino-N-methylbenzamide (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add butyryl chloride (1.1 equivalents) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(butyrylamino)-N-methylbenzamide.

-

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(butyrylamino)-N-methylbenzamide has not been reported, the broader class of N-acyl amides and benzamide derivatives exhibit a wide range of pharmacological effects.[2] These activities often stem from their ability to interact with enzymes or receptors.

Antimicrobial and Antifungal Potential

A significant body of research has demonstrated that 2-aminobenzamide derivatives can possess antimicrobial and antifungal properties.[3][4] The mechanism of action is hypothesized to involve the "opening/closing" of pharmacophore sites through tautomerism, which may facilitate binding to microbial targets.[3] The presence of both a hydrogen bond donor (the amino group) and an acceptor (the carbonyl group) is thought to be crucial for this activity.[3]

Sources

- 1. 2-Amino-N-methylbenzamide | CAS 4141-08-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. N-Acylamides - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 2-(butyrylamino)-N-methylbenzamide

Physicochemical Characterization, Synthesis, and Structural Profiling

Molecular Identity & Stoichiometry

The compound 2-(butyrylamino)-N-methylbenzamide represents a specific structural elaboration of the privileged ortho-aminobenzamide scaffold. It is chemically distinct due to the orthogonal protection of the aniline nitrogen with a butyryl chain, serving as a critical intermediate in the development of Histone Deacetylase (HDAC) inhibitors and benzamide-based antipsychotics.

Core Chemical Data

The following data is derived from stoichiometric calculation and structural analysis of the

| Parameter | Value | Technical Note |

| Chemical Formula | Confirmed via elemental summation of benzamide core + butyryl chain. | |

| Molecular Weight | 220.27 g/mol | Average mass based on standard atomic weights. |

| Exact Mass | 220.1212 Da | Monoisotopic mass ( |

| Heavy Atom Count | 16 | Useful for crystallographic density estimation. |

| Rotatable Bonds | 4 | N-Methyl amide bond, Aniline-N bond, Butyryl alkyl chain (2). |

| Topological Polar Surface Area | ~58.2 Ų | Predictive of good membrane permeability (PSA < 140 Ų). |

Structural Nomenclature

-

IUPAC Name: 2-butyramido-N-methylbenzamide

-

SMILES (Canonical): CCCC(=O)Nc1ccccc1C(=O)NC

-

InChI Key: Generated via standard hash of the connectivity layer (predictive).

Synthetic Pathway & Validation

Directive: The synthesis of 2-(butyrylamino)-N-methylbenzamide requires selective acylation of the aniline nitrogen (position 2) without over-acylating the amide nitrogen. The starting material, 2-amino-N-methylbenzamide (CAS 4141-08-6) , acts as the nucleophile.

Reaction Mechanism (Schotten-Baumann Conditions)

The protocol utilizes a biphasic or controlled basic environment to neutralize the HCl byproduct, driving the equilibrium forward.

-

Reagents: 2-amino-N-methylbenzamide, Butyryl Chloride (1.1 eq), Triethylamine (TEA) or DIPEA.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Temperature: 0°C to Room Temperature (RT).

Experimental Workflow

The following diagram illustrates the critical path for synthesis and purification.

Figure 1: Synthetic workflow for the selective acylation of 2-amino-N-methylbenzamide. The process prioritizes temperature control to prevent di-acylation.

Quality Control (QC) Criteria

To validate the identity of the synthesized

-

1H-NMR (DMSO-d6):

-

Amide NH (Butyryl): Singlet/Broad,

10.5–11.0 ppm (deshielded by carbonyl). -

Amide NH (Methyl): Quartet/Broad,

8.0–8.5 ppm. -

Methyl Group: Doublet,

~2.8 ppm (coupled to NH). -

Butyryl Chain: Triplet (

~0.9 ppm, terminal

-

-

Mass Spectrometry (ESI+):

-

Observed

. -

Characteristic fragmentation loss of propyl ketene or methylamine.

-

Physicochemical Profiling (Drug Development Context)

For researchers evaluating this molecule as a lead compound (e.g., for HDAC class I inhibition), the physicochemical profile dictates its ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Lipinski's Rule of Five Compliance

This molecule is an excellent candidate for oral bioavailability based on in silico profiling.

| Rule | Limit | 2-(butyrylamino)-N-methylbenzamide | Status |

| Molecular Weight | < 500 Da | 220.27 Da | Pass |

| LogP (Lipophilicity) | < 5 | ~1.8 – 2.1 (Predicted) | Pass |

| H-Bond Donors | < 5 | 2 (Amide Nitrogens) | Pass |

| H-Bond Acceptors | < 10 | 2 (Carbonyl Oxygens) | Pass |

Solubility & Stability Protocol

Objective: Determine thermodynamic aqueous solubility.

-

Preparation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

-

Expected Result: Moderate solubility (~0.5 - 2.0 mg/mL) due to the lipophilic butyryl chain balancing the polar amide core.

-

Pharmacological Relevance

The 2-aminobenzamide motif is a "privileged structure" in medicinal chemistry. The addition of the butyryl chain at the 2-position creates a specific steric and electronic environment often explored in:

-

HDAC Inhibition: Benzamides (e.g., Mocetinostat) act as zinc-binding groups (ZBG) in histone deacetylases.[1] The butyryl chain may act as a "cap" group interacting with the rim of the enzyme active site.

-

Antipsychotics: Substituted benzamides (e.g., Sulpiride) are D2 receptor antagonists.[1][2] The N-methyl and 2-acyl substitutions modulate receptor affinity.

Figure 2: Pharmacological mapping of the molecule, highlighting its dual potential in epigenetic modulation and receptor signaling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10704, 2-Methylbenzamide (Structural Analog). Retrieved from [Link]

-

MDPI (2023). New Benzamides as Multi-Targeted Compounds: Synthesis and Inhibitory Activity. Retrieved from [Link]

Sources

literature review of 2-(butyrylamino)-N-methylbenzamide synthesis

The following technical guide details the synthesis, purification, and characterization of 2-(butyrylamino)-N-methylbenzamide . This document is structured for researchers and process chemists, focusing on high-fidelity synthesis, impurity control (specifically the prevention of quinazolinone cyclization), and scalable protocols.

CAS Registry Number: 59525-17-6 (Target), 4141-08-6 (Precursor: 2-amino-N-methylbenzamide) Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol

Executive Summary & Strategic Analysis

The synthesis of 2-(butyrylamino)-N-methylbenzamide presents a classic challenge in ortho-substituted benzamide chemistry: distinguishing between the kinetic amide formation and the thermodynamic cyclodehydration to a quinazolinone.

The target molecule consists of an anthranilamide core where the aniline nitrogen is acylated with a butyryl group, and the amide nitrogen is methylated. The primary synthetic risk is the intramolecular attack of the amide nitrogen onto the newly formed butyryl carbonyl, leading to 2-propyl-3-methylquinazolin-4(3H)-one .

This guide recommends the Isatoic Anhydride Route as the primary method due to its superior regioselectivity and milder conditions compared to the Benzoxazinone pathway.

Retrosynthetic Analysis

The molecule is best disconnected at the butyryl amide bond, revealing 2-amino-N-methylbenzamide as the key intermediate. This intermediate is efficiently accessed via the nucleophilic ring-opening of isatoic anhydride with methylamine.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from isatoic anhydride and butyryl chloride.

Synthetic Pathway: The Isatoic Anhydride Route[1][2][3][4]

This route avoids the use of anthranilic acid directly, preventing oligomerization and reducing the risk of competitive side reactions.

Step 1: Synthesis of 2-Amino-N-methylbenzamide

The reaction of isatoic anhydride with methylamine is a "self-sequestering" reaction; CO₂ is released, driving the equilibrium forward.

-

Reagents: Isatoic Anhydride (1.0 eq), Methylamine (40% aq. or 2M in THF, 1.2 eq).

-

Solvent: Ethanol or DMF (for scale).

-

Temperature: Room Temperature (20–25°C).

Protocol:

-

Suspend isatoic anhydride (16.3 g, 100 mmol) in Ethanol (150 mL).

-

Add Methylamine solution (1.2 eq) dropwise over 20 minutes. Caution: CO₂ evolution will occur.

-

Stir at room temperature for 3 hours. The suspension will likely clear and then reprecipitate the product or remain clear depending on concentration.

-

Workup: Concentrate the solvent under reduced pressure. Triturate the residue with cold water (100 mL) to remove excess amine salts. Filter the white solid.[1]

-

Yield: Expect 85–95%.

-

QC Check: ¹H NMR should show a doublet for the N-methyl group (~2.8 ppm) and a broad singlet for the aniline NH₂ (~6.3 ppm).

Step 2: N-Acylation with Butyryl Chloride

This is the critical step. The goal is to acylate the aniline nitrogen without cyclizing to the quinazolinone.

-

Reagents: 2-Amino-N-methylbenzamide (1.0 eq), Butyryl Chloride (1.05 eq), Triethylamine (1.1 eq).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Temperature: 0°C -> RT.

Protocol:

-

Dissolve 2-amino-N-methylbenzamide (15.0 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in anhydrous DCM (200 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add Butyryl Chloride (10.9 mL, 105 mmol) dropwise over 30 minutes. Maintain internal temperature < 5°C.

-

Expert Note: Rapid addition causes local heating, which promotes the formation of the quinazolinone impurity.

-

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitor: Check TLC (EtOAc/Hexane 1:1). The starting aniline is more polar than the bis-amide product.

-

Workup: Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and Et₃N, then with sat. NaHCO₃ (100 mL) and Brine.

-

Dry over Na₂SO₄ and concentrate.

Step 3: Purification & The Quinazolinone Trap

If the reaction was heated or run in acidic media, you will observe 2-propyl-3-methylquinazolin-4(3H)-one .

-

Removal: The target bis-amide is capable of hydrogen bonding (NH donors), whereas the quinazolinone is less polar (no NH donors).

-

Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) or Ethanol/Water . The bis-amide crystallizes, while the quinazolinone often remains in the mother liquor.

Critical Process Parameters (CPP)

The following table summarizes the variables that dictate the ratio of Target (Bis-amide) to Impurity (Quinazolinone).

| Parameter | Condition favoring Target | Condition favoring Quinazolinone |

| Temperature | < 25°C | > 60°C (Reflux) |

| pH | Neutral / Mildly Basic | Acidic (Catalyzes dehydration) |

| Reagent Order | Amine + Base, then Acid Chloride | Acid Chloride + Amine (excess acid) |

| Solvent | Aprotic (DCM, THF) | Protic (AcOH, EtOH at reflux) |

Mechanism of Side Reaction

The diagram below illustrates the competition between the stable amide product and the cyclized impurity.

Figure 2: Reaction pathway showing the thermal instability of the target leading to cyclodehydration.

Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)

-

δ 11.2 ppm (s, 1H): Aniline NH (Downfield due to H-bond with amide carbonyl).

-

δ 8.4 ppm (q, 1H): Amide NH (Coupled to methyl).

-

δ 8.1 – 7.1 ppm (m, 4H): Aromatic protons.

-

δ 2.8 ppm (d, 3H): N-Methyl group.

-

δ 2.3 ppm (t, 2H): Butyryl α-CH₂.

-

δ 1.6 ppm (m, 2H): Butyryl β-CH₂.

-

δ 0.9 ppm (t, 3H): Butyryl terminal CH₃.

Diagnostic: If the signal at 11.2 ppm and 8.4 ppm is missing, and the aromatic region shifts, you have formed the quinazolinone.

Mass Spectrometry (ESI+)

-

Target [M+H]⁺: 221.13 m/z

-

Impurity [M+H]⁺: 203.12 m/z (Loss of water, 18 amu).

Safety & Handling

-

Methylamine: Extremely volatile and toxic. Use a commercially available solution (THF or Ethanol) rather than gas to minimize inhalation risk. Perform Step 1 in a fume hood.

-

Butyryl Chloride: Corrosive and lachrymator. Hydrolyzes to HCl. Store under inert gas.

-

Isatoic Anhydride: Generally low toxicity but can cause sensitization.

References

-

National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. PMC3970088. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide (Isatoic Anhydride Protocol). Retrieved from [Link]

-

ScienceMadness. (2014). Isatoic anhydride condensation and quinazolinone mechanisms. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(Butyrylamino)-N-methylbenzamide

[1]

Executive Summary

This application note details a robust, two-step protocol for the preparation of 2-(butyrylamino)-N-methylbenzamide , a functionalized anthranilamide scaffold.[1] Anthranilamide derivatives are critical pharmacophores in medicinal chemistry, serving as structural backbones for histone deacetylase (HDAC) inhibitors, local anesthetics, and agrochemicals.

The method utilizes isatoic anhydride as the starting material.[2][3][4][5][6][7] This route is selected over the direct coupling of anthranilic acid due to its superior atom economy, absence of complex peptide coupling reagents (e.g., EDC/HOBt), and cleaner impurity profile. The protocol is designed for reproducibility, scalability, and high purity (>98%), suitable for downstream biological assays.

Key Advantages of This Protocol

-

Self-Validating: The evolution of CO₂ in Step 1 serves as a visual indicator of reaction progress.[1]

-

Atom Economy: Avoids the use of stoichiometric coupling reagents in the primary amidation step.

-

Modularity: The intermediate (2-amino-N-methylbenzamide) is stable and can be stockpiled for diverse N-acylation screenings.[1]

Synthetic Strategy & Workflow

The synthesis proceeds via a nucleophilic ring-opening of isatoic anhydride by methylamine, followed by N-acylation of the resulting aniline using butyryl chloride.[1]

Reaction Scheme Visualization

Figure 1: Strategic workflow for the synthesis of 2-(butyrylamino)-N-methylbenzamide. The pathway highlights the decarboxylative ring-opening followed by standard Schotten-Baumann acylation.[1]

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Role | Purity Grade |

| Isatoic Anhydride | 118-48-9 | Precursor | >98% |

| Methylamine (40% aq.) | 74-89-5 | Nucleophile | Reagent Grade |

| Butyryl Chloride | 141-75-3 | Acylating Agent | >99% (Anhydrous) |

| Triethylamine (TEA) | 121-44-8 | Base | >99% |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous |

| Ethanol | 64-17-5 | Solvent | Absolute |

Equipment

Experimental Protocol

Phase 1: Synthesis of 2-amino-N-methylbenzamide

Rationale: Isatoic anhydride acts as a "masked" isocyanate.[1] Methylamine attacks the carbonyl at position 4, triggering ring opening and decarboxylation. This step is irreversible due to CO₂ loss.

-

Setup: Charge a 250 mL RBF with Isatoic Anhydride (10.0 g, 61.3 mmol) and Ethanol (100 mL). The starting material will form a suspension.

-

Addition: Add Methylamine (40% aq. solution, 7.0 mL, ~80 mmol) dropwise over 15 minutes at room temperature.

-

Observation: Effervescence (CO₂) will be observed immediately. The suspension will gradually clear as the anhydride is consumed and the amide product forms.

-

-

Reaction: Stir the mixture at 40°C for 2 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a lower fluorescent spot (amine) should appear.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to ~20% of its original volume.

-

Add cold water (100 mL) to precipitate the product.

-

Filter the off-white solid and wash with cold water (2 x 20 mL).[1]

-

Drying: Dry in a vacuum oven at 45°C overnight.

-

Expected Yield: 8.0 – 8.5 g (85-90%).[1]

-

Characterization: Melting point 74-76°C.[1]

-

Phase 2: Acylation to 2-(butyrylamino)-N-methylbenzamide

Rationale: The primary aniline is less nucleophilic than the methylamine used in Step 1, but sufficiently reactive toward acid chlorides.[1] Anhydrous conditions are required to prevent hydrolysis of butyryl chloride.

-

Setup: Purge a 250 mL RBF with Nitrogen. Dissolve the 2-amino-N-methylbenzamide (5.0 g, 33.3 mmol) obtained in Phase 1 in Anhydrous DCM (60 mL) .

-

Base Addition: Add Triethylamine (5.6 mL, 40.0 mmol) . Cool the solution to 0°C (ice bath).

-

Acylation: Add Butyryl Chloride (3.8 mL, 36.6 mmol) dropwise via a syringe or addition funnel over 20 minutes.

-

Caution: Exothermic reaction.[3] Maintain internal temperature <5°C.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup (Self-Validating Purification):

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).

-

Why? This removes unreacted amine starting material and TEA, pulling them into the aqueous phase.

-

-

Base Wash: Wash with saturated NaHCO₃ (2 x 30 mL).

-

Why? Removes any residual butyric acid formed by hydrolysis.

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Recrystallization: Recrystallize the crude solid from EtOAc/Hexane (1:4) to obtain white needles.

Quality Control & Data Validation

Expected Analytical Data

To validate the synthesis, compare spectral data against these parameters.

| Technique | Parameter | Expected Signal | Structural Assignment |

| 1H NMR | Triplet | Butyryl terminal -CH₃ | |

| (DMSO-d6) | Multiplet | Butyryl -CH₂- (beta) | |

| Triplet | Butyryl -CH₂- (alpha to C=O) | ||

| Doublet | N-Methyl group | ||

| Broad Singlet | Amide -NH (Side chain) | ||

| Singlet | Aniline -NH (Acylated) | ||

| MS (ESI) | m/z | 221.1 [M+H]+ | Molecular Ion |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the methylamine solution is fresh. Old solutions may have lost titer (gas escape). If reaction is slow, increase temperature to 50°C.

-

Oiling out in Step 2: If the product does not crystallize, the crude may contain residual solvent. Triturate with cold diethyl ether to induce crystallization.

-

Impurity at

3.5: If a peak appears here in NMR, it indicates residual methylamine was acylated (N-methylbutyramide).[1] Ensure the Acid Wash in Step 2 is thorough.

Safety & HSE Protocols

-

Isatoic Anhydride: Generally low toxicity but can cause irritation.

-

Butyryl Chloride: DANGER. Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

Methylamine: Toxic and flammable. If using gas cylinders, ensure proper regulators. Aqueous solutions reduce volatility risks but still require ventilation.

References

-

Isatoic Anhydride Chemistry: Hegarty, A. F., et al. "Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism."[2] J. Chem. Soc., Perkin Trans.[2] 2, 1990, 1935-1941.[2]

-

General Synthesis of 2-Aminobenzamides: "Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide." BenchChem Application Protocols.

-

Acylation Protocols: Hyster, T. K., et al. "Expedient Synthesis of N-Acyl Anthranilamides... by Rh(III)-Catalyzed Amidation."[1][8] J. Am. Chem. Soc. (via NCBI PMC), 2012.

-

Reaction Mechanism Verification: "Reactions of Acid Anhydrides with Nitrogen Compounds." Chemistry LibreTexts, 2023.

Sources

- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myttex.net [myttex.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Optimal Solvent Selection: 2-(butyrylamino)-N-methylbenzamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent for 2-(butyrylamino)-N-methylbenzamide. The selection of an appropriate solvent is a critical parameter in drug development, influencing reaction kinetics, purification, formulation, and bioavailability. This guide outlines the predicted physicochemical properties of the target compound, presents a curated list of candidate solvents, and details a rigorous experimental protocol for determining solubility. The methodologies described herein are designed to be self-validating and adhere to principles of scientific integrity, ensuring reliable and reproducible results.

Introduction: The Critical Role of Solvent Selection

The dissolution of an active pharmaceutical ingredient (API) is a fundamental step in nearly every stage of drug development and manufacturing. The choice of solvent can significantly impact process efficiency, product purity, stability, and ultimately, patient safety.[1] For a compound like 2-(butyrylamino)-N-methylbenzamide, an N-substituted benzamide derivative, understanding its interaction with various solvents is paramount. An ideal solvent will not only provide high solubility but also align with safety, environmental, and regulatory requirements, such as those outlined in Good Manufacturing Practice (GMP) protocols.[1][2]

2-(butyrylamino)-N-methylbenzamide possesses a molecular structure that suggests a degree of polarity due to the presence of two amide functional groups, which can participate in hydrogen bonding. However, the benzene ring and the butyryl group introduce nonpolar characteristics. This amphiphilic nature indicates that a range of solvents with varying polarities should be investigated to identify the most effective one.

Predicted Physicochemical Profile of 2-(butyrylamino)-N-methylbenzamide

-

N-methylbenzamide: This compound is described as an off-white crystalline solid and is insoluble in water.[3][4]

-

2-methylbenzamide: This related compound exhibits significant solubility in polar solvents, attributed to its ability to form hydrogen bonds, while showing much lower solubility in nonpolar solvents.[5] Its solubility is also noted to increase with temperature.[5]

Based on these analogues, 2-(butyrylamino)-N-methylbenzamide is predicted to be a solid at room temperature with limited aqueous solubility. The presence of the additional butyrylamino group, with its potential for hydrogen bonding, may slightly increase its polarity compared to N-methylbenzamide. However, the overall hydrophobic character contributed by the aromatic ring and the alkyl chain will likely make it more soluble in organic solvents than in water.

Candidate Solvents for Solubility Screening

The selection of candidate solvents should be systematic, covering a range of polarities and chemical classes. The following table provides a curated list of solvents recommended for the initial solubility screening of 2-(butyrylamino)-N-methylbenzamide. The selection includes solvents commonly used in the pharmaceutical industry, as well as "greener" alternatives.[6][7]

| Solvent Class | Solvent | Polarity Index | Boiling Point (°C) | Notes |

| Protic | Water | 10.2 | 100 | Essential baseline for aqueous solubility. |

| Ethanol | 4.3 | 78 | Common polar protic solvent. | |

| Isopropyl Alcohol (IPA) | 3.9 | 82 | Another common alcohol, often a good solvent for amides.[6] | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A powerful, high-boiling polar aprotic solvent.[8] |

| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Widely used for amide synthesis, but has safety concerns.[6] | |

| Acetonitrile | 5.8 | 82 | A common solvent in chromatography and synthesis. | |

| Acetone | 5.1 | 56 | A versatile, relatively low-boiling ketone. | |

| Aprotic Mid-Polar | Ethyl Acetate (EtOAc) | 4.4 | 77 | A "greener" alternative to many chlorinated solvents.[6] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 4.0 | 80 | A bio-based solvent with a favorable environmental profile.[7][9] | |

| Dichloromethane (DCM) | 3.1 | 40 | A common but less desirable solvent due to environmental concerns.[6] | |

| Aprotic Non-Polar | Toluene | 2.4 | 111 | An aromatic solvent, may be effective due to the benzene ring. |

| Heptane | 0.1 | 98 | A non-polar alkane for assessing solubility in hydrocarbons. |

Experimental Protocol: Quantitative Solubility Determination

The following protocol details a robust and reliable method for determining the quantitative solubility of 2-(butyrylamino)-N-methylbenzamide. The Equilibrium Concentration (EqC) method is described, as it is a widely accepted and accurate technique.[10]

Materials and Equipment

-

2-(butyrylamino)-N-methylbenzamide (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 2-(butyrylamino)-N-methylbenzamide into a series of vials. The amount should be more than what is anticipated to dissolve to ensure a saturated solution is achieved.

-

To each vial, add a precise volume of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient duration, typically 24-48 hours, to ensure that the dissolution equilibrium is reached.[11] Continuous agitation is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a series of standard solutions of 2-(butyrylamino)-N-methylbenzamide of known concentrations and generate a calibration curve.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The resulting value is the quantitative solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Isopropyl Alcohol | 25 | ||

| DMSO | 25 | ||

| DMF | 25 | ||

| Acetonitrile | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| 2-MeTHF | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Heptane | 25 |

The optimal solvent will be the one that provides the desired solubility while also meeting the practical requirements of the intended application, including safety, environmental impact, and cost. For instance, while DMSO may offer the highest solubility, a solvent like Ethyl Acetate or 2-MeTHF might be preferred for process chemistry due to their more favorable safety and environmental profiles.[6][7]

Conclusion and Recommendations

This guide provides a structured approach to selecting the optimal solvent for 2-(butyrylamino)-N-methylbenzamide. By understanding the predicted physicochemical properties of the compound and following the detailed experimental protocol, researchers can confidently and accurately determine its solubility in a range of solvents. The final choice of solvent should be a holistic decision, balancing solubility with the broader considerations of safety, sustainability, and regulatory compliance.[1] It is recommended to consult solvent selection guides, such as those provided by the ACS Green Chemistry Institute Pharmaceutical Roundtable, to further inform this decision-making process.[12][13]

References

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Retrieved from [Link]

-

Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1860-1870. DOI:10.1039/C2GC36900A. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (2021, November 13). (PDF) Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]

-

European Commission. (2009, January 15). Guide to good manufacturing practice for medicinal products - Annexes. Retrieved from [Link]

-

American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzamide. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Methylbenzamide. Retrieved from [Link]

-

CompTox Chemicals Dashboard. (n.d.). 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide Properties. Retrieved from [Link]

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. tga.gov.au [tga.gov.au]

- 3. N-Methylbenzamide | 613-93-4 [chemicalbook.com]

- 4. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. crystallizationsystems.com [crystallizationsystems.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acs.org [acs.org]

- 13. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

recrystallization techniques for purifying 2-(butyrylamino)-N-methylbenzamide

Executive Summary & Chemical Context

This application note details the purification of 2-(butyrylamino)-N-methylbenzamide , a structural motif often encountered as an intermediate in the synthesis of quinazolinone-based pharmaceuticals (e.g., kinase inhibitors) or as a specific impurity in benzamide drug substances.[1]

The Purification Challenge: The molecule presents a unique "solubility conflict." The N-methylbenzamide core is moderately polar and capable of hydrogen bonding, while the butyryl chain introduces significant lipophilicity. Furthermore, the ortho-substitution pattern (2-position) allows for intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen, potentially locking the molecule into a planar, highly crystalline, yet solubility-resistant conformation.[1]

Critical Stability Warning: Researchers must exercise caution regarding thermal history. 2-(acylamino)benzamides are susceptible to thermal cyclodehydration , converting to the corresponding 3-methyl-2-propylquinazolin-4(3H)-one derivative upon prolonged heating, especially in the presence of acidic traces.[1] The protocols below prioritize thermal gentleness to preserve structural integrity.

Pre-Formulation: Solvent Screening Strategy

Before scaling up, a solubility screen is mandatory. The goal is to identify a system with a high temperature coefficient of solubility (low solubility at

Table 1: Predicted Solubility Profile & Solvent Selection Matrix

| Solvent System | Polarity Index ( | Solubility at 25°C | Solubility at Reflux | Suitability | Notes |

| Water | 10.2 | Insoluble | Sparingly Soluble | Anti-Solvent | Use to crash out product.[1] |

| Ethanol (EtOH) | 4.3 | Moderate | High | Primary | Excellent for disrupting H-bonds.[1] |

| Ethyl Acetate (EtOAc) | 4.4 | Low | High | Primary | Good for removing non-polar impurities. |

| Dichloromethane (DCM) | 3.1 | High | High | Unsuitable | Too soluble; difficult to crystallize. |

| Heptane/Hexane | 0.1 | Insoluble | Insoluble | Anti-Solvent | Use with EtOAc. |

| Toluene | 2.4 | Low | Moderate | Alternative | Good for highly lipophilic impurities. |

Detailed Experimental Protocols

Protocol A: The "Green" Binary System (Ethanol/Water)

Recommended for removal of polar impurities and inorganic salts.

Mechanism: Ethanol disrupts the intermolecular amide-amide hydrogen bonding at elevated temperatures, while water acts as a harsh anti-solvent to force nucleation upon cooling.

Step-by-Step Methodology:

-

Dissolution:

-

Place 10.0 g of crude 2-(butyrylamino)-N-methylbenzamide in a 250 mL Erlenmeyer flask.

-

Add absolute ethanol (approx. 30-40 mL) and a magnetic stir bar.

-

Heat gently to 60-70°C (below reflux to minimize cyclization risk) with stirring.

-

Note: If the solution is not clear, add ethanol in 2 mL increments. Do not exceed 80 mL total volume.

-

-

Hot Filtration (Clarification):

-

If insoluble particulates (dust, salts) are visible, filter the hot solution rapidly through a pre-warmed Büchner funnel or a glass frit.

-

Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the stem.

-

-

The "Cloud Point" Induction:

-

Maintain the filtrate at ~60°C.

-

Add deionized water dropwise via an addition funnel or pipette.

-

Stop immediately when a persistent turbidity (cloudiness) is observed that does not dissolve after 10 seconds of stirring.

-

Add exactly 1-2 mL of hot ethanol to clear the turbidity (restoring the solution to a supersaturated state).

-

-

Controlled Cooling (The Critical Step):

-

Remove heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

-

Why? Rapid cooling on a conductive surface (metal/granite) induces "crash precipitation," trapping impurities. Slow cooling yields purer, defined needles/prisms.

-

Once at 20°C, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

Protocol B: The Anhydrous System (Ethyl Acetate/Heptane)

Recommended if the compound is moisture-sensitive or if hydrolytic degradation is observed.

Mechanism: This method relies on the difference in lipophilicity. Ethyl acetate solubilizes the benzamide core, while heptane acts as a non-polar anti-solvent to reduce the solubility limit.

-

Dissolution: Suspend crude solid in minimal Ethyl Acetate (EtOAc) at 65°C.

-

Concentration: If the volume is excessive, concentrate via rotary evaporation until the solution is slightly viscous but clear.

-

Precipitation: While maintaining the solution at 50°C, slowly add Heptane (or Hexane) until a faint opalescence appears.

-

Crystallization: Allow to cool slowly to room temperature. If "oiling out" occurs (formation of a liquid droplet phase instead of crystals), reheat to dissolve and add a seed crystal of pure material.

-

Harvest: Filter and wash with 100% Heptane.

Visualization of the Purification Workflow

The following diagram illustrates the decision logic and process flow, emphasizing the critical control points (CCPs) to prevent cyclization.

Caption: Operational workflow for purification, highlighting the critical thermal limit to prevent quinazolinone byproduct formation.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with N-alkyl benzamides is "oiling out"—where the product separates as a second liquid phase rather than a solid crystal. This occurs when the melting point of the solvated impurity/product mix is lower than the process temperature.

Corrective Actions:

-

Seed Crystals: Add a tiny crystal of pure product at the cloud point. This provides a template for the lattice, bypassing the liquid phase.

-

Increased Solvent Volume: Oiling out often indicates the solution is too concentrated. Add 10-15% more of the primary solvent (EtOH or EtOAc) and reheat.

-

Trituration: If the oil solidifies into a gum, decant the mother liquor and triturate (grind) the gum with cold diethyl ether or hexane to induce crystallization.

Analytical Validation

Upon isolation, purity must be validated using the following markers:

-

HPLC (High-Performance Liquid Chromatography):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Target: Single peak >99.5% area. Look for the "des-methyl" impurity or the cyclized quinazolinone (which will elute later due to higher lipophilicity).

-

-

1H NMR (DMSO-d6):

-

Verify the integration of the N-methyl doublet (~2.8 ppm) and the butyryl propyl chain.

-

Ensure the absence of solvent peaks (EtOH/EtOAc) which can trap in the lattice.

-

References

-

Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. 9

-

National Institutes of Health (NIH). (1992). N-Methylbenzamide: Physical Properties and Solubility Data. PubChem Database.[4] 4

-

ChemicalBook. (2026). N-Methylbenzamide Product Standards and Safety. 10[1][6][7]

-

Justia Patents. (1992). Benzamide Derivatives and Purification Methods. 3

Sources

- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 2. athabascau.ca [athabascau.ca]

- 3. patents.justia.com [patents.justia.com]

- 4. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. ijcea.org [ijcea.org]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. N-Methylbenzamide | 613-93-4 [chemicalbook.com]

Application Note: Optimized Synthetic Protocols for 2-(butyrylamino)-N-methylbenzamide

Executive Summary & Strategic Rationale

The synthesis of 2-(butyrylamino)-N-methylbenzamide requires the precise differentiation of two amide functionalities on a benzene core. A direct coupling approach starting from anthranilic acid often leads to oligomerization or competitive acylation issues.

This protocol utilizes a sequential differentiation strategy starting from Isatoic Anhydride . This route is selected for three key reasons:

-

Regioselectivity: The cyclic anhydride protects the aniline nitrogen while activating the carboxyl group, ensuring the methylamine reacts only at the carbonyl to form the benzamide.

-

Atom Economy: The only byproduct in the first step is carbon dioxide (

), simplifying purification. -

Scalability: The reaction proceeds under mild conditions without the need for expensive peptide coupling reagents (e.g., HATU, EDC).

Chemical Reaction Workflow

The synthesis is divided into two distinct operational phases:

-

Nucleophilic Ring Opening: Formation of the 2-amino-N-methylbenzamide intermediate.

-

Chemoselective N-Acylation: Introduction of the butyryl chain at the aniline position.

Visual Pathway Analysis

The following diagram illustrates the critical reaction nodes and decision points.

Caption: Sequential synthesis workflow showing the conversion of Isatoic Anhydride to the target benzamide via a stable intermediate.

Reagents & Materials Checklist

To ensure reproducibility, use reagents meeting the following specifications.

| Reagent | CAS Registry | Role | Grade/Spec |

| Isatoic Anhydride | 118-48-9 | Precursor | >98% Purity |

| Methylamine | 74-89-5 | Nucleophile | 2.0M solution in THF |

| Butyryl Chloride | 141-75-3 | Acylating Agent | >99%, Reagent Grade |

| Triethylamine (TEA) | 121-44-8 | Base Scavenger | Anhydrous, >99% |

| Dichloromethane (DCM) | 75-09-2 | Solvent (Step 2) | Anhydrous (keep over sieves) |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent (Step 1) | Anhydrous, Inhibitor-free |

Detailed Experimental Protocols

Phase 1: Synthesis of 2-amino-N-methylbenzamide

Objective: Selective formation of the N-methyl amide bond while liberating the aniline amine.

Mechanism: Methylamine attacks the carbonyl at position 4 of the isatoic anhydride. The tetrahedral intermediate collapses, releasing

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.

-

Dissolution: Charge the RBF with Isatoic Anhydride (10.0 mmol, 1.63 g) and anhydrous THF (50 mL). Stir until a suspension or partial solution is achieved.

-

Addition: Charge the addition funnel with Methylamine (2.0M in THF, 12.0 mmol, 6.0 mL).

-

Critical Control Point: Add the methylamine dropwise over 15 minutes at room temperature. A vigorous evolution of gas (

) will be observed. Ensure adequate venting.

-

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting material (

) should disappear, and a fluorescent blue spot (amine) should appear at lower

-

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove THF and excess methylamine.

-

Redissolve the residue in EtOAc (50 mL) and wash with saturated

(2 x 20 mL) and Brine (20 mL). -

Dry over

, filter, and concentrate.[1] -

Yield Expectation: 85-95% as a tan/off-white solid. This intermediate is stable and can be stored or used directly.

-

Phase 2: Acylation to 2-(butyrylamino)-N-methylbenzamide

Objective: Acylation of the primary aniline nitrogen without over-acylating the secondary amide nitrogen.

-

Setup: Equip a 100 mL RBF with a stir bar and nitrogen inlet.

-

Solvation: Dissolve the 2-amino-N-methylbenzamide intermediate (from Phase 1, approx. 9.0 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine (13.5 mmol, 1.9 mL). Cool the solution to 0°C using an ice bath.

-

Acylation: Add Butyryl Chloride (9.9 mmol, 1.03 mL) dropwise via syringe over 10 minutes.

-

Why 0°C? Low temperature prevents bis-acylation (imide formation) and controls the exotherm.

-

-

Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation: TLC should show the conversion of the polar amine to a less polar amide.

-

-

Workup & Purification:

-

Quench with water (20 mL). Separate the organic layer.[2][3][4][5][6][7]

-

Wash the organic layer with 0.5M HCl (20 mL) to remove unreacted amine/TEA, followed by saturated

. -

Dry over

and concentrate. -

Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography (Gradient: 20%

50% EtOAc in Hexanes).

-

Analytical Validation Criteria

To certify the compound, the following spectral signatures must be observed.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | ||

| 1H NMR | Butyryl propyl chain ( | |

| 1H NMR | Internal H-bond of Amide NH to Carbonyl | |

| MS (ESI+) | Molecular Ion |

Troubleshooting & Optimization

Problem: Bis-acylation (Imide formation)

-

Symptom:[1][2][6][8] Mass spec shows M+70 peak (extra butyryl group).

-

Solution: Strictly maintain 0°C during addition. Reduce Butyryl Chloride equivalents to 1.05. Use a milder base like Pyridine instead of TEA.

Problem: Incomplete Ring Opening (Phase 1)

-

Symptom:[1][2][6][8] Starting material remains after 4 hours.

-

Solution: Isatoic anhydride quality may be poor (hydrolyzed). Ensure fresh reagents. Mild heating (40°C) can accelerate the reaction, but watch for methylamine evaporation (bp -6°C, but soluble in THF).

References

-

Isatoic Anhydride Reactivity: Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.

-

General Benzamide Synthesis: Sperry, J. B., & Wright, D. L. (2005). "The application of isatoic anhydrides in the synthesis of bioactive molecules." Current Opinion in Drug Discovery & Development.

- Specific Protocol Adaptation: Based on standard amine-anhydride reactions described in Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.6.

-

Spectral Data Comparison: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."

Sources

- 1. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

storage and handling conditions for 2-(butyrylamino)-N-methylbenzamide

Application Note: Stability, Storage, and Handling of 2-(butyrylamino)-N-methylbenzamide

Executive Summary & Chemical Identity

This guide details the storage, handling, and stability protocols for 2-(butyrylamino)-N-methylbenzamide (CAS: 59525-17-6). While often used as a fragment in medicinal chemistry or a reference standard, this compound possesses a specific structural vulnerability: an ortho-diamide motif capable of intramolecular cyclization.

Unlike simple amides, this compound is a "pre-quinazolinone." Improper handling (specifically exposure to heat, acid/base catalysis, or dehydration) can trigger a condensation reaction, converting the reagent into 3-methyl-2-propylquinazolin-4(3H)-one . This protocol focuses on preventing this specific degradation pathway to ensure experimental reproducibility.

| Property | Details |

| IUPAC Name | 2-butanamido-N-methylbenzamide |

| CAS Number | 59525-17-6 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Solubility | DMSO (>20 mg/mL), Ethanol, DMF; Low in water. |

| Key Risk | Intramolecular cyclization (Dehydration) & Amide Hydrolysis. |

Physicochemical Stability Profile

The Cyclization Risk (Mechanism of Degradation)

The primary stability threat is not oxidative degradation, but intramolecular condensation . The ortho-disposition of the butyrylamino group and the N-methylcarboxamide group creates a proximity effect. Under thermodynamic stress (heat) or catalysis (acid/base), the molecule sheds water to close the ring, forming a quinazolinone.

-

Trigger: High temperature (>40°C), strong acidic/basic pH.

-

Result: Loss of biological activity associated with the open-ring benzamide pharmacophore.

Hygroscopicity & Hydrolysis

While the cyclization is the dominant risk under anhydrous/heated conditions, prolonged exposure to moisture can lead to hydrolysis of the amide bonds, yielding N-methylanthranilic acid or butyric acid.

Storage Protocols

To mitigate the pathways described above, the following storage hierarchy is mandatory.

Solid State Storage

-

Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month) storage.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential photochemical excitation, although the compound is not highly photosensitive.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. If not, use a desiccator.

-

Desiccant: Silica gel packs are required in the secondary container to prevent moisture-mediated hydrolysis.

Solution Storage (Stock Solutions)

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Ethanol is acceptable but more volatile.

-

Concentration: Prepare stocks at 10–50 mM.

-

Conditions: Store at -80°C to completely arrest cyclization kinetics.

-

Shelf Life:

-

-80°C: 6 months

-

-20°C: 1 month

-

4°C/RT: Do not store. Use immediately.

-

Handling & Solubilization Workflow

This workflow ensures the compound enters solution without triggering precipitation or degradation.

Caption: Standard solubilization workflow emphasizing thermal equilibration to prevent moisture condensation.

Step-by-Step Solubilization Protocol

-

Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. This prevents water condensation from the air onto the cold solid.

-

Solvent Choice: Use HPLC-grade, anhydrous DMSO.

-

Dissolution: Add solvent to achieve target concentration (e.g., 10 mM). Vortex vigorously for 30 seconds.

-

Troubleshooting: If particulates remain, sonicate in a water bath for 2 minutes. Crucial: Ensure bath temperature does not exceed 35°C to avoid thermal cyclization.

-

Aliquoting: Divide into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

Quality Control & Self-Validation

Researchers should validate the integrity of their stock solution every 3 months using the following logic.

The Degradation Pathway (Visualized)

Caption: The primary degradation pathway involves cyclization to the quinazolinone derivative.[1]

HPLC Validation Protocol

To confirm the compound has not cyclized, use this generic Reverse-Phase HPLC method. The cyclized product (quinazolinone) is significantly more hydrophobic than the open-ring amide and will elute later.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Expected Shift:

-

Parent (Amide): Elutes earlier (more polar).

-

Impurity (Quinazolinone): Elutes later (loss of H-bond donors, increased lipophilicity).

-

Safety (HSE) Summary

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dust.

-

Disposal: Dispose of as organic hazardous waste (halogen-free).

References

-

Ruan, B., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry. Retrieved from [Link](Cited for mechanistic insight into benzamide-to-quinazolinone cyclization).

-

Wang, D., et al. (2019). Cyclization Reaction of α-Hydroxyketones with Anthranilamides... for the Synthesis of Quinazolinones. ACS Omega.[2] Retrieved from [Link](Cited for stability data of ortho-substituted benzamides).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Benzamide derivatives. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for 2-(butyrylamino)-N-methylbenzamide in Preclinical Animal Studies

Introduction & Physicochemical Context

The compound 2-(butyrylamino)-N-methylbenzamide presents a distinct formulation challenge common to early-stage drug candidates: a lipophilic "brick dust" profile. Structurally, the molecule consists of a benzamide core substituted with a hydrophobic butyryl chain.

-

The Challenge: The butyryl group (C4 chain) significantly increases the partition coefficient (LogP) compared to simple benzamides, drastically reducing aqueous solubility.

-

The Goal: To create a thermodynamically stable vehicle that ensures bioavailability without inducing vehicle-related toxicity in rodent models (mouse/rat).

This guide provides two validated formulation tracks: Route A (Intravenous - Solution) for absolute bioavailability (F%) studies, and Route B (Oral - Suspension/Solution) for efficacy and toxicokinetic profiling.

Pre-Formulation Characterization (The "Go/No-Go" Step)

Before attempting animal dosing, you must define the solubility window. Do not rely on visual estimation.

Solubility Profiling Protocol

Perform equilibrium solubility testing in the following critical excipients. Target concentration: >2 mg/mL for IV and >10 mg/mL for PO.

| Solvent/Excipient | Role | Target Solubility | Notes |

| DMSO | Stock Solvent | >50 mg/mL | High solubilizing power but toxic >10% v/v in vivo. |

| PEG 400 | Co-solvent | >10 mg/mL | Viscosity limits injectability; max 40-50% v/v. |

| 20% HP-β-CD | Complexing Agent | >2 mg/mL | Gold Standard for IV. Biologically inert. |

| Tween 80 | Surfactant | N/A | Use only as wetting agent (<5% v/v) to prevent histamine release. |

| 0.5% MC | Suspending Agent | N/A | For oral suspensions only. |

Decision Logic for Vehicle Selection

Use the following logic flow to determine the appropriate formulation based on your specific study requirements.

Figure 1: Decision tree for selecting the optimal vehicle based on solubility data and study endpoints.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Solution)

Objective: Create a sterile, particle-free solution at 1 - 5 mg/mL . Preferred Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline.

Scientific Rationale: The butyryl chain fits well into the hydrophobic cavity of β-cyclodextrins. Unlike DMSO/PEG mixtures, cyclodextrins minimize pain on injection and prevent precipitation upon dilution in the bloodstream (phlebitis risk).

Step-by-Step Workflow:

-

Vehicle Preparation:

-

Weigh 20 g of HP-β-CD (clinical grade).

-

Dissolve in 80 mL of distilled water.

-

Adjust volume to 100 mL.

-

Optional: Adjust pH to 7.4 using 0.1N NaOH/HCl (Benzamides are typically stable at neutral pH).

-

-

Compound Solubilization:

-

Weigh the required amount of 2-(butyrylamino)-N-methylbenzamide.

-

Add the 20% HP-β-CD vehicle slowly.

-

Critical Step: Sonicate for 20–30 minutes at ambient temperature. The solution should turn clear.

-

If haze persists: Add 5% v/v DMSO or adjust pH slightly (if ionizable centers exist), but prioritize the cyclodextrin complexation.

-

-

Sterilization:

-

Pass the solution through a 0.22 µm PVDF syringe filter .

-

Note: Do not use nylon filters if DMSO is present.

-

-

Validation (The "Dilution Test"):

-

Pipette 100 µL of formulation into 1 mL of warm PBS (37°C).

-

Pass: Solution remains clear (stable inclusion complex).

-

Fail: Precipitate forms (risk of embolism).

-

Protocol B: Oral (PO) Formulation (Suspension)

Objective: Create a homogeneous suspension at 10 - 50 mg/mL . Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Scientific Rationale: For high-dose toxicology or efficacy studies, solubility limits are often exceeded. A suspension ensures dose linearity. Tween 80 wets the hydrophobic butyryl surface, preventing clumping.

Step-by-Step Workflow:

-

Wetting (Levigation):

-

Weigh the compound into a mortar.

-

Add Tween 80 (0.1% of final volume) directly to the powder.

-

Grind with a pestle until a smooth paste forms. This breaks surface tension.

-

-

Dispersion:

-

Gradually add 0.5% Methylcellulose solution while triturating (grinding).

-

Transfer to a vial.

-

-

Homogenization:

-

Probe sonicate (30% amplitude, 10s pulses) or vortex heavily before every dose.

-

QC: Check for "caking" at the bottom. A good suspension re-disperses instantly upon inversion.

-

Dosing Specifications & Safety Limits

Adhering to physiological volume limits is critical to avoid stress-induced artifacts in data.

| Parameter | Mouse (20-25g) | Rat (200-250g) | Reference |

| IV Max Volume (Bolus) | 5 mL/kg (100 µL) | 5 mL/kg (1.0 mL) | [Diehl et al., 2001] |

| PO Max Volume | 10 mL/kg (200 µL) | 10 mL/kg (2.0 mL) | [Turner et al., 2011] |

| Max DMSO (IV) | < 5% v/v | < 10% v/v | [Strickley, 2004] |

| Max PEG 400 (IV) | < 40% v/v | < 40% v/v | Hemolysis risk at high % |

| pH Tolerance (IV) | pH 4.0 – 9.0 | pH 4.0 – 9.0 | Tissue necrosis risk outside range |

Quality Control Workflow

Figure 2: Mandatory QC steps before releasing formulation for animal dosing.

References

-

Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23.[1] Link

-

Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[1] Link

-

Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Link

-

European Medicines Agency (EMA). (2017). "Cyclodextrins used as excipients." Committee for Human Medicinal Products. Link

Sources

column chromatography separation of benzamide intermediates

Application Note: Strategic Purification of Benzamide Intermediates via Column Chromatography

Abstract

Benzamide scaffolds (

The Benzamide Challenge: Physicochemical Drivers

Successful separation requires understanding the molecular behaviors that cause standard chromatography to fail:

-

Hydrogen Bonding: The amide moiety acts as both a donor and acceptor, leading to strong adsorption on silica hydroxyls (

), often resulting in peak broadening. -

Solubility Mismatch: Many benzamides are insoluble in non-polar mobile phases (Hexane/Heptane) but too soluble in polar systems (DCM/MeOH), causing "breakthrough" (elution at the solvent front).

-

Synthetic Byproducts: Amide coupling reactions (EDC/HATU) generate urea byproducts (e.g., DCU, DIU) that possess similar polarity to the target benzamide, leading to co-elution.

Phase I: Pre-Chromatography Workup (The "Clean Load" Strategy)

Directly loading a crude amide coupling mixture onto a column is the primary cause of purification failure.

Protocol A: Urea & Catalyst Removal Before chromatography, the reaction matrix must be simplified.

-

Acid/Base Wash (If stable):

-

The "Celite Sandwich" (For Urea Removal):

-

If using DCC/EDC, the urea byproduct is often semi-solid.

-

Chill the reaction mixture to

to precipitate the urea. -

Filter through a sintered glass funnel packed with a 2 cm pad of Celite.

-

Concentrate the filtrate onto silica gel (Dry Load) rather than liquid loading.

-

Phase II: Normal Phase Chromatography (The Standard)

Solvent System Selection

Avoid the "Universal" 0-10% MeOH/DCM gradient if possible; it is often too strong for benzamides, compressing early peaks.

| Target Compound Type | Recommended Mobile Phase | Modifier (Critical) | Rationale |

| Neutral Benzamides | Hexane / Ethyl Acetate | None | Standard polarity range. |

| Polar/Basic Benzamides | DCM / Methanol | 1% Triethylamine (TEA) | TEA blocks acidic silanols, preventing "tailing" of basic nitrogens. |

| Acidic Benzamides (e.g., Phenolic) | Hexane / Acetone | 0.5% Acetic Acid | Acid keeps phenols protonated, sharpening peaks. |

| Green Alternative | Heptane / Ethanol (3:1) | None | Ethanol provides H-bonding capacity similar to MeOH but is miscible with Heptane. |

Step-by-Step Protocol: The "Buffered Silica" Method

For benzamides containing basic nitrogen (e.g., procainamide analogs).

-

Column Preparation: Slurry pack silica or equilibrate a pre-packed cartridge with DCM + 1% TEA .

-

Why? Pre-saturating the column protects the analyte from irreversible adsorption at the top of the column.

-

-

Equilibration: Flush with 3 Column Volumes (CV) of the starting non-polar solvent (e.g., 100% DCM or 90% Hexane).

-

Gradient Execution:

-

0–5 min: Isocratic hold (Initial solvent) to elute non-polar impurities.

-

5–20 min: Linear gradient to 50% Polar Solvent.

-

20–25 min: Flush with 100% Polar Solvent (to elute highly polar byproducts).

-

-

Detection: UV at 254 nm (Benzoyl ring) is standard. For non-UV active side chains, use ELSD.

Phase III: Reverse Phase Strategy (The Problem Solver)

When Normal Phase fails (usually due to co-eluting isomers or extreme polarity), Reverse Phase (RP) is required.

The "Regioisomer" Solution: Substituted benzamides (ortho/meta/para) often co-elute on C18.

-

Stationary Phase: Switch to Phenyl-Hexyl or RP-Amide columns.

-

Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid.

Visual Workflows

Diagram 1: Purification Decision Matrix

A logical flow to select the correct stationary phase and modifiers.

Caption: Decision tree for selecting stationary phases and modifiers based on benzamide solubility and chemical functionality.

Diagram 2: The "Celite Sandwich" Workup Workflow

Visualizing the physical setup for removing urea byproducts prior to chromatography.

Caption: Pre-purification workflow to remove insoluble urea byproducts, preventing column blockage and backpressure issues.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Interaction between basic amine and acidic silanols.[8] | Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase. |

| Fronting | Sample overload or solubility mismatch (sample solvent stronger than mobile phase). | Switch to Dry Loading (adsorb sample on silica/Celite) instead of liquid injection. |

| Split Peaks | "Breakthrough" effect or blocked frit. | Ensure the column is equilibrated for at least 3 CVs. Check for urea precipitation on the inlet frit. |

| Co-elution | Regioisomers (ortho/meta) have identical polarity. | Switch to Phenyl-Hexyl stationary phase (Reverse Phase) to leverage shape selectivity. |

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.

-

Biotage Application Note. Strategies for the Purification of Amide Coupling Reactions.

-

Waters Corporation. Designing a Reversed-Phase Column for Polar Compound Retention (T3/Atlantis).

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors (Detailed Purification Protocol).

-

Teledyne ISCO. RediSep® Rf Gold Phenyl Columns for Isomer Separation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Separation of Polar Intermediates in Reversed Phase Recommendation - Tips and Suggestions [mtc-usa.com]

- 5. orgsyn.org [orgsyn.org]

- 6. waters.com [waters.com]

- 7. US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for Benzamide Butyrylation

Welcome to the technical support center dedicated to the optimization of temperature conditions for the butyrylation of benzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to enhance your reaction outcomes. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower your experimental design.

Troubleshooting Guide: Temperature-Related Issues in Benzamide Butyrylation

The successful butyrylation of benzamides is highly dependent on precise temperature control. Deviations can lead to a host of issues, from low yield to the formation of undesirable byproducts. This guide will help you diagnose and resolve common temperature-related problems.

| Observed Issue | Potential Temperature-Related Cause(s) | Recommended Solutions & Scientific Rationale |

| Low to No Product Formation | 1. Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier for the acylation to proceed at a reasonable rate.[1][2] 2. Poor Reagent Solubility at Low Temperatures: The benzamide starting material or other reagents may not be fully dissolved at the chosen temperature, limiting their availability to react. | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or NMR spectroscopy.[3][4][5][6] 2. Solubility Check: Before initiating the reaction, ensure all reagents are fully dissolved at the starting temperature. If solubility is an issue, consider a different solvent system or a slightly higher starting temperature. 3. Catalyst Consideration: For challenging substrates, a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly lower the activation energy, allowing the reaction to proceed at a lower temperature.[7][8][9][10] |

| Formation of Multiple Unidentified Byproducts | 1. Thermal Decomposition: High reaction temperatures can lead to the degradation of the starting materials, the butyrylating agent (e.g., butyryl chloride), or the desired product.[11][12][13] 2. Side Reactions Favored at High Temperatures: Elevated temperatures can promote competing side reactions, such as elimination or rearrangement, leading to a complex product mixture.[14] | 1. Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature.[15] This is especially critical when using highly reactive acylating agents like butyryl chloride to minimize side reactions. 2. Kinetic vs. Thermodynamic Control: Byproducts may be thermodynamically favored products. Running the reaction at a lower temperature for a shorter duration may favor the formation of the desired kinetic product.[1][16][17] 3. Slow Addition of Reagents: Adding the butyrylating agent dropwise at a low temperature can help to control the exothermicity of the reaction and prevent localized overheating.[15] |

| Presence of N-Butyrylbenzamide (Over-acylation Product) | Excessively High Reaction Temperature: High temperatures can increase the reactivity of the initially formed N-butyrylbenzamide, making it susceptible to a second acylation, especially if an excess of the butyrylating agent is present.[18] | 1. Maintain a Low Reaction Temperature: Keeping the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second acylation.[18] 2. Stoichiometric Control: Use a precise stoichiometry of the butyrylating agent (or a slight excess of the benzamide) to minimize the chance of over-acylation. |